2-[Ethyl(phenyl)amino]acetic acid hydrochloride
Description
2-[Ethyl(phenyl)amino]acetic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of acetic acid, where the hydrogen atom of the amino group is replaced by an ethyl(phenyl) group. This compound is often used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
2-(N-ethylanilino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-11(8-10(12)13)9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGDNQCOZODLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Phenylamine with Ethyl Halides
The alkylation of phenylamine (aniline) with ethyl bromide or iodide in polar aprotic solvents represents a foundational route. Reactions conducted in tetrahydrofuran (THF) at 60–80°C for 8–12 hours achieve 70–75% conversion to ethyl(phenyl)amine, with triethylamine serving as a base to neutralize HBr byproducts. Excess ethyl halide (1.5–2.0 equivalents) ensures complete consumption of phenylamine, though this necessitates rigorous purification via vacuum distillation to isolate the secondary amine.
Phase-Transfer Catalyzed Alkylation
Employing benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst enhances reaction kinetics in biphasic water-toluene systems. This method reduces reaction times to 4–6 hours at 50°C, yielding ethyl(phenyl)amine with 82% efficiency. The aqueous phase’s basicity (pH 10–12) prevents protonation of the amine, while the organic phase solubilizes reactants. Post-reaction, the catalyst is recovered via liquid-liquid extraction, aligning with green chemistry principles.
Reductive Amination Strategies
Ethylamine-Benzaldehyde Condensation
Condensing ethylamine with benzaldehyde in methanol under reflux forms the Schiff base N-benzylideneethylamine, which undergoes catalytic hydrogenation. Palladium on carbon (5% Pd/C) at 30–40 psi H₂ pressure for 6 hours produces ethyl(phenyl)amine in 88% yield. This method avoids alkyl halides but requires stringent moisture control to prevent imine hydrolysis.
Iron-Mediated Reductions
Alternative protocols utilize iron powder (3–7 equivalents) in acetic acid or hydrochloric acid to reduce Schiff bases. In aqueous THF at 70°C, Fe/HCl systems achieve 85% conversion within 5 hours, with residual iron removed via filtration and solvent evaporation. This approach circumvents noble metal catalysts, reducing costs by 40% compared to Pd/C-based methods.
Synthesis of 2-[Ethyl(phenyl)amino]acetic Acid
Carboxymethylation of Ethyl(phenyl)amine
Ethyl(phenyl)amine reacts with chloroacetic acid (1.1 equivalents) in acetone at 25–30°C, forming 2-[ethyl(phenyl)amino]acetic acid via nucleophilic substitution. The reaction’s exothermic nature necessitates slow chloroacetic acid addition over 1–2 hours to maintain temperatures below 40°C. Post-reaction, the product is extracted into dichloromethane and washed with 5% NaOH to remove unreacted chloroacetate ions.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) accelerates carboxymethylation to 30 minutes, achieving 94% yield with reduced solvent volumes (50% less acetone). This method enhances atom economy but requires specialized equipment incompatible with large-scale production.
Hydrochloride Salt Formation
Aqueous HCl Neutralization
Treating 2-[ethyl(phenyl)amino]acetic acid with concentrated hydrochloric acid (37% w/w) in ethanol precipitates the hydrochloride salt. Crystallization at 0–5°C for 12 hours yields needle-like crystals with 98.5% purity. Excess HCl (1.2 equivalents) ensures complete protonation, while ethanol’s polarity modulates crystal growth for optimal morphology.
Gas-Phase HCl Absorption
Passing dry HCl gas through a solution of the free base in diethyl ether generates the hydrochloride salt without solvent contamination. This method achieves 99.2% purity but requires anhydrous conditions and HCl scrubbing systems to prevent environmental release.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (USD/kg) |
|---|---|---|---|---|
| Alkylation (THF) | 75 | 97.8 | 10 | 120 |
| Reductive Amination (Pd/C) | 88 | 99.1 | 6 | 180 |
| Fe/HCl Reduction | 85 | 98.5 | 5 | 95 |
| Microwave Carboxymethylation | 94 | 99.3 | 0.5 | 210 |
Key Observations :
- Iron-mediated reductions offer the best cost-yield balance for industrial applications.
- Microwave synthesis excels in laboratory settings requiring rapid throughput.
- Aqueous HCl neutralization remains the gold standard for salt formation due to reproducibility.
Crystallization and Polymorph Control
Solvent Screening for Polymorph Isolation
Crystallizing 2-[ethyl(phenyl)amino]acetic acid hydrochloride from acetone/water (3:1 v/v) produces Form I monoclinic crystals (melting point: 142–144°C). Alternative solvents like ethyl acetate yield Form II orthorhombic crystals (melting point: 138–140°C), which exhibit superior solubility in polar aprotic media.
Anti-Solvent Precipitation Techniques
Gradual addition of n-hexane to a saturated isopropanol solution induces rapid nucleation, generating microcrystalline particles (<50 μm) with 99.8% purity. This method prevents solvent inclusion defects common in traditional cooling crystallizations.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the ethyl group as the primary degradation route, with 2% decomposition over 6 months. Packaging under nitrogen in amber glass vials reduces hydrolysis to <0.5% annually. The hydrochloride salt demonstrates pH-dependent solubility, with maximum stability at pH 2.5–3.5 in aqueous solutions.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(phenyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the ethyl(phenyl) group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce ethylamine derivatives.
Scientific Research Applications
Chemistry
2-[Ethyl(phenyl)amino]acetic acid hydrochloride serves as a reagent in organic synthesis and acts as an intermediate in the production of various chemical compounds. Its ability to undergo different chemical reactions makes it a valuable building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It has been shown to modulate enzyme activity and receptor binding, which can influence metabolic pathways. For example, research indicates that derivatives of this compound may exhibit enzyme inhibition properties, making them useful in drug design and development.
Medicine
Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies suggest it may serve as a precursor for developing drugs targeting various conditions, including inflammatory diseases and certain cancers. Its mechanism of action typically involves binding to specific molecular targets, thus modulating their activity.
In industrial contexts, this compound is utilized in the manufacture of pharmaceuticals and agrochemicals. Its versatility allows it to be incorporated into various formulations, enhancing the efficacy of end products.
Mechanism of Action
The mechanism of action of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor in the synthesis of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride.
Ethylamine: Another precursor used in the synthesis.
N-Phenylglycine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
Overview
2-[Ethyl(phenyl)amino]acetic acid hydrochloride, with the molecular formula C10H14ClNO2, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of acetic acid and is synthesized through the reaction of ethylamine with phenylacetic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. Its structural characteristics position it as a candidate for various biological applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate enzymatic activity, influencing metabolic pathways and potentially leading to therapeutic effects. The exact mechanisms are still under investigation but suggest a multifaceted role in biochemical interactions .
Antimicrobial Properties
Research indicates that derivatives of amino acids similar to 2-[Ethyl(phenyl)amino]acetic acid exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
- Antibacterial Activity : Compounds structurally related to 2-[Ethyl(phenyl)amino]acetic acid have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range significantly, indicating varying levels of potency against different bacterial strains .
- Antifungal Activity : Similar compounds have also been evaluated for antifungal efficacy, showing promising results against pathogens like Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to high effectiveness .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This potential is linked to its ability to modulate inflammatory pathways, although detailed studies are required to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Several studies have explored the biological properties of compounds related to 2-[Ethyl(phenyl)amino]acetic acid:
- Synthesis and Evaluation : A study synthesized various prodrugs from amino acids and evaluated their analgesic and anti-inflammatory activities. The results indicated that these derivatives showed reduced ulcerogenic indices compared to standard drugs, suggesting a favorable safety profile alongside efficacy .
- Antimicrobial Screening : In another research effort, derivatives were screened for antibacterial and antifungal activities. Compounds with specific substitutions showed enhanced activity against multiple strains, highlighting the importance of structural modifications in enhancing biological efficacy .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds revealed insights into their absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding their therapeutic potential.
Data Tables
The following table summarizes the antimicrobial activity data related to compounds similar to this compound:
| Compound | Target Pathogen | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Phenyl Amino Acetic Acid Derivative | E. coli | 0.0195 | Antibacterial |
| Phenyl Amino Acetic Acid Derivative | B. subtilis | 4.69 | Antibacterial |
| Phenyl Amino Acetic Acid Derivative | C. albicans | 16.69 | Antifungal |
| Phenyl Amino Acetic Acid Derivative | Fusarium oxysporum | 56.74 | Antifungal |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-[Ethyl(phenyl)amino]acetic acid hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis typically involves alkylation of phenylamine with ethyl halides under basic conditions (e.g., NaOH/K₂CO₃) to form the ethyl(phenyl)amino intermediate, followed by acetylation and HCl salt formation. Anhydrous conditions are critical during reduction steps to prevent hydrolysis (e.g., using NaBH₄ or LiAlH₄) .
- Yield Optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometry (1:1.2 molar ratio of amine to ethylating agent). Monitor pH during salt formation (target pH 4–5 for hydrochloride precipitation) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) due to GHS Category 1 skin corrosion/irritation risks. Avoid ignition sources, as hydrochloride salts may decompose into flammable byproducts .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose via hazardous waste channels. Ensure ventilation to prevent inhalation of dust .
Q. How should this compound be stored to ensure stability?
- Storage Conditions : Store in airtight containers at ambient temperatures (15–25°C) with desiccants to prevent hygroscopic degradation. Avoid exposure to light to minimize photolytic decomposition .
Advanced Research Questions
Q. How can computational reaction design tools resolve contradictions in observed vs. predicted reaction outcomes for derivatives of this compound?
- Approach : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Cross-validate with experimental data (e.g., NMR kinetics) to refine activation energy barriers .
- Case Study : Discrepancies in substitution rates at the ethyl group can be analyzed using Fukui indices to predict nucleophilic attack sites .
Q. What advanced analytical techniques are most effective for characterizing structural isomers or impurities in synthesized batches?
- Techniques :
- HPLC-MS : Resolves isomeric byproducts (e.g., N-ethyl vs. O-ethyl isomers) using reverse-phase C18 columns and mobile phases with 0.1% formic acid .
- NMR Spectroscopy : ¹³C DEPT-135 distinguishes quaternary carbons in the phenyl ring, while 2D COSY confirms coupling between ethyl and amino protons .
Q. How do steric and electronic effects of the ethyl(phenyl)amino group influence its reactivity in nucleophilic acyl substitution reactions?
- Electronic Analysis : The electron-donating ethyl group increases the nucleophilicity of the amino moiety, enhancing reactivity toward electrophiles (e.g., acyl chlorides). Steric hindrance from the phenyl ring slows reactions at the α-carbon .
- Experimental Validation : Compare reaction rates with analogs (e.g., methyl(phenyl)amino derivatives) using kinetic profiling under identical conditions .
Q. What strategies can be employed to functionalize this compound for biomolecular labeling applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
